

An In-depth Technical Guide to the Squalene Biosynthesis Pathway in Saccharomyces cerevisiae

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This technical guide provides a comprehensive overview of the **squalene** biosynthesis pathway in the model organism Saccharomyces cerevisiae. **Squalene**, a triterpenoid hydrocarbon, is a vital precursor for the synthesis of all sterols, including ergosterol in yeast and cholesterol in mammals. The increasing demand for **squalene** in the pharmaceutical, cosmetic, and nutraceutical industries has driven extensive research into optimizing its production in microbial systems. This document details the core biochemical reactions, enzymatic players, quantitative data, and relevant experimental protocols to facilitate further research and development in this field.

The Squalene Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of **squalene** in Saccharomyces cerevisiae originates from acetyl-CoA and proceeds through the mevalonate (MVA) pathway. This highly conserved pathway can be conceptually divided into three main stages: the formation of the C6 intermediate mevalonate, the synthesis of the C5 isoprene units, and finally, the condensation of these units to form the C30 **squalene** molecule.

Stage 1: Formation of Mevalonate from Acetyl-CoA



The initial steps of the pathway occur in the cytoplasm and involve the sequential action of three key enzymes to convert three molecules of acetyl-CoA into one molecule of mevalonate.

- Acetoacetyl-CoA Thiolase (Erg10): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.
- HMG-CoA Synthase (Erg13): A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
- HMG-CoA Reductase (Hmg1 and Hmg2): HMG-CoA is reduced to mevalonate in an NADPH-dependent reaction. This is a critical rate-limiting step in the pathway and is subject to feedback regulation. S. cerevisiae possesses two isoenzymes, Hmg1 and Hmg2, with Hmg1 being the more stable and key regulatory enzyme.[1][2] The overexpression of a truncated version of Hmg1 (tHmg1), which lacks the regulatory N-terminal domain, is a common strategy to increase squalene production by bypassing feedback inhibition.[1][2][3]

Stage 2: Synthesis of Isoprenoid Precursors

Mevalonate is then converted into the fundamental C5 building blocks of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

- Mevalonate Kinase (Erg12): Mevalonate is phosphorylated to mevalonate-5-phosphate.
- Phosphomevalonate Kinase (Erg8): A second phosphorylation step yields mevalonate-5pyrophosphate.
- Mevalonate Diphosphate Decarboxylase (Mvd1/Erg19): Mevalonate-5-pyrophosphate is decarboxylated to form isopentenyl pyrophosphate (IPP).
- IPP Isomerase (Idi1): IPP is isomerized to dimethylallyl pyrophosphate (DMAPP).

Stage 3: Condensation to Squalene

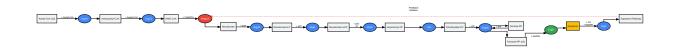
The final stage involves the sequential head-to-tail condensation of the C5 units to form the C30 **squalene** molecule.



- Farnesyl Pyrophosphate Synthetase (Erg20): One molecule of DMAPP is condensed with two molecules of IPP in two successive reactions to form the C15 intermediate, farnesyl pyrophosphate (FPP).
- **Squalene** Synthase (Erg9): Two molecules of FPP are joined in a head-to-head condensation, which is then reduced by NADPH to yield **squalene**. This is the first committed step towards sterol biosynthesis.

The **squalene** produced is then further metabolized to ergosterol via the action of **squalene** epoxidase (Erg1). Inhibition or downregulation of Erg1 is another common metabolic engineering strategy to enhance the accumulation of **squalene**.

Below is a diagram illustrating the **squalene** biosynthesis pathway in Saccharomyces cerevisiae.



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Figure 1: The **squalene** biosynthesis pathway in Saccharomyces cerevisiae.

Quantitative Data on the Squalene Biosynthesis Pathway

This section summarizes key quantitative data related to the enzymes and metabolites of the **squalene** biosynthesis pathway in S. cerevisiae. It is important to note that kinetic parameters can vary depending on the specific experimental conditions.



Enzyme Commission (EC) Numbers

Enzyme Name	Gene Name(s)	EC Number
Acetoacetyl-CoA thiolase	ERG10	2.3.1.9
HMG-CoA synthase	ERG13	2.3.3.10
HMG-CoA reductase	HMG1, HMG2	1.1.1.34
Mevalonate kinase	ERG12	2.7.1.36
Phosphomevalonate kinase	ERG8	2.7.4.2
Mevalonate diphosphate decarboxylase	MVD1 (ERG19)	4.1.1.33
Isopentenyl-diphosphate delta- isomerase	IDI1	5.3.3.2
Farnesyl-diphosphate farnesyltransferase	ERG20	2.5.1.10
Squalene synthase	ERG9	2.5.1.21
Squalene monooxygenase	ERG1	1.14.99.7

Enzyme Kinetic Parameters

The following table presents available kinetic parameters for key enzymes in the pathway. Data has been compiled from various sources and should be interpreted with consideration of the different experimental setups.



Enzyme	Gene	Substrate (s)	K_m_ (μM)	V_max_ (µmol/min /mg)	k_cat_ (s ⁻¹)	Referenc e(s)
Phosphom evalonate Kinase	ERG8	АТР	98.3 (at 30°C)	4.51 (at 30°C)	-	
Mevalonat e-5- phosphate	885 (at 30°C)					
Mevalonat e Kinase	ERG12	Mevalonat e	130	-	-	
Farnesyl Pyrophosp hate Synthase	ERG20	-	-	-	-	Mutations in ERG20 can alter product specificity and affect FPP availability.
Squalene Synthase	ERG9	Farnesyl pyrophosp hate	-	-	-	Activity requires Mg ²⁺ or Mn ²⁺ .

Note: A comprehensive and directly comparable set of kinetic data for all enzymes under identical conditions is not readily available in the literature. The provided data serves as a reference from specific studies.

Squalene Production in Engineered Saccharomyces cerevisiae Strains

Metabolic engineering strategies have significantly increased **squalene** titers in S. cerevisiae. The following table summarizes **squalene** production in various engineered strains.



Strain Backgroun d	Genetic Modificatio n(s)	Cultivation Condition	Squalene Titer (mg/L)	Squalene Content (mg/g DCW)	Reference(s
SK2 (slower glucose assimilating)	Overexpressi on of tHMG1	Shake flask	~30-fold increase vs. control	-	
Y2805	Overexpressi on of ispA and tHMG1	Shake flask	400 ± 45	-	-
Y2805	Overexpressi on of ispA and tHMG1 + terbinafine	Shake flask	756 ± 36	-	_
Y2805	Overexpressi on of ispA and tHMG1	5-L fed-batch	1026 ± 37	-	-
Y2805	Overexpressi on of ispA and tHMG1 + terbinafine	5-L fed-batch	2011 ± 75	-	-
C800	Promoter replacement of ERG1 with P_HXT1_, multi-copy integration of tHMG1 and IDI1	Shake flask	703.7	-	_
C800	Above modifications + overexpressi on of ACL and β-	5-L bioreactor	8200	-	



	oxidation pathway genes			
-	Cytoplasmic and peroxisomal engineering	Yeast hybridization	11000	-
-	Mitochondrial and cytoplasmic engineering	-	21100	-

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the **squalene** biosynthesis pathway.

Yeast Strain Construction and Cultivation

3.1.1. Construction of Overexpression and Deletion Mutants

A common strategy for strain engineering involves the use of homologous recombination to integrate expression cassettes or delete target genes.



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Figure 2: General workflow for yeast gene modification.

Protocol for Gene Deletion using a PCR-based Strategy:

- Primer Design: Design primers with 40-50 bp of homology to the regions flanking the open reading frame (ORF) of the target gene (e.g., ERG9) and 20 bp of sequence homologous to a selectable marker cassette (e.g., KanMX).
- PCR Amplification: Amplify the selectable marker cassette using the designed primers and a template plasmid carrying the marker.
- Yeast Transformation: Transform competent S. cerevisiae cells with the purified PCR product using the lithium acetate/polyethylene glycol (PEG) method.
- Selection: Plate the transformed cells on selective medium (e.g., YPD agar containing G418 for the KanMX marker).
- Verification: Isolate genomic DNA from putative deletion mutants and confirm the correct integration of the marker and deletion of the target gene by PCR using primers flanking the target locus and internal to the marker.

3.1.2. Cultivation for **Squalene** Production

- Inoculum Preparation: Inoculate a single colony of the desired S. cerevisiae strain into 5 mL of synthetic complete (SC) medium or YPD medium. Incubate at 30°C with shaking at 200-250 rpm overnight.
- Main Culture: Dilute the overnight culture into a larger volume of fresh medium in a shake flask to an initial OD₆₀₀ of 0.1-0.5. For fed-batch fermentation, use a bioreactor with controlled pH, temperature, and dissolved oxygen levels, and feed a concentrated carbon source solution over time.
- Induction (if applicable): If using an inducible promoter, add the inducing agent (e.g., galactose for GAL promoters) at the appropriate cell density.
- Harvesting: Harvest the cells by centrifugation at 4,000-8,000 x g for 5-10 minutes at 4°C when they reach the desired growth phase (e.g., late exponential or stationary phase). Wash



the cell pellet with sterile water and store at -80°C until further analysis.

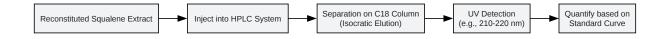
Squalene Extraction and Quantification

3.2.1. Saponification-based **Squalene** Extraction

This method involves the saponification of lipids to release **squalene**.

- Cell Lysis and Saponification: Resuspend a known weight of yeast cell pellet (e.g., 100 mg) in a mixture of alcoholic KOH (e.g., 10% KOH in 75% ethanol or 60% KOH in methanol).
- Incubation: Incubate the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 1-2 hours) to facilitate cell lysis and saponification of lipids.
- Extraction: After cooling to room temperature, add an equal volume of a non-polar solvent like n-hexane or petroleum ether and vortex vigorously for 1-2 minutes.
- Phase Separation: Centrifuge the mixture at low speed (e.g., 1,000 x g) for 5 minutes to separate the phases.
- Collection: Carefully collect the upper organic phase containing the squalene. Repeat the
 extraction step on the lower aqueous phase to maximize recovery.
- Drying and Reconstitution: Evaporate the pooled organic phases to dryness under a stream
 of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a known volume of
 a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and ethanol) for HPLC
 analysis.

3.2.2. HPLC Quantification of Squalene



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Figure 3: Workflow for HPLC quantification of **squalene**.

HPLC Conditions:



- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase: Isocratic elution with 100% acetonitrile or a mixture of acetonitrile and acetone.
- Flow Rate: 1.0 1.5 mL/min.
- Detection: UV detector at a wavelength of 195-220 nm.
- Quantification: Prepare a standard curve using a certified squalene standard of known concentrations. Calculate the concentration of squalene in the samples by comparing their peak areas to the standard curve.

Enzyme Activity Assays

- 3.3.1. Preparation of Yeast Cell-Free Extract
- Harvest yeast cells from a mid-log phase culture by centrifugation.
- Wash the cells with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4).
- Resuspend the cell pellet in lysis buffer (e.g., phosphate buffer containing protease inhibitors).
- Disrupt the cells by methods such as glass bead beating, sonication, or French press.
- Centrifuge the lysate at high speed (e.g., 12,000 20,000 x g) for 20-30 minutes at 4°C to pellet cell debris.
- The resulting supernatant is the cell-free extract and can be used for enzyme assays. For membrane-bound enzymes, a microsomal fraction may need to be prepared by further ultracentrifugation.
- 3.3.2. Acetoacetyl-CoA Thiolase (Erg10) Activity Assay

This assay measures the thiolysis of acetoacetyl-CoA.



- Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂,
 CoA, and NADH.
- Coupling Enzymes: Add coupling enzymes β-hydroxyacyl-CoA dehydrogenase and crotonase.
- Initiation: Add the cell-free extract to the reaction mixture and pre-incubate. Initiate the reaction by adding acetoacetyl-CoA.
- Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

3.3.3. HMG-CoA Reductase (Hmg1/2) Activity Assay

This assay measures the NADPH-dependent reduction of HMG-CoA to mevalonate.

- Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), dithiothreitol (DTT), and NADPH.
- Initiation: Add the cell-free extract (or microsomal fraction) and pre-incubate. Start the reaction by adding HMG-CoA.
- Measurement: Monitor the decrease in absorbance at 340 nm corresponding to the oxidation of NADPH.

Gene Expression Analysis

3.4.1. RNA Extraction

- Harvest yeast cells and quickly freeze them in liquid nitrogen to preserve RNA integrity.
- Extract total RNA using a hot acid phenol-chloroform method or a commercial RNA extraction kit.
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by agarose gel electrophoresis.



3.4.2. Reverse Transcription Quantitative PCR (RT-qPCR)

- cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- qPCR Reaction: Set up the qPCR reaction with a master mix containing SYBR Green or a fluorescently labeled probe, gene-specific primers for the target gene (e.g., ERG9) and a reference gene (e.g., ACT1), and the synthesized cDNA.
- Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

The **squalene** biosynthesis pathway in Saccharomyces cerevisiae is a well-characterized and highly regulated metabolic route. Its amenability to genetic and metabolic engineering has made this yeast a promising platform for the industrial production of **squalene**. This guide has provided a detailed overview of the pathway, compiled available quantitative data, and outlined key experimental protocols. A thorough understanding of the enzymatic steps, their regulation, and the methods to analyze them is crucial for researchers aiming to further enhance **squalene** yields and for professionals in drug development targeting this essential fungal pathway. Future efforts will likely focus on systems biology approaches, combining metabolic modeling with high-throughput screening and advanced genetic engineering tools to further optimize S. cerevisiae as a robust and efficient cell factory for **squalene** production.

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